1,3-Bis(2-propynyloxy)benzene
Overview
Description
1,3-Bis(2-propynyloxy)benzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various bis-substituted benzene derivatives, which can offer insights into the chemical behavior and properties of similar compounds. For instance, 1,3-bis(benzimidazol-2-yl)benzene derivatives exhibit anionophoric activity, which suggests that the positioning of substituents on the benzene ring can significantly affect the compound's function .
Synthesis Analysis
The synthesis of bis-substituted benzene derivatives can involve various methods, including Diels-Alder reactions, C-H activation, and other catalytic processes. For example, 1,2-bis(trimethylsilyl)benzenes are synthesized through cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation . These methods could potentially be adapted for the synthesis of 1,3-Bis(2-propynyloxy)benzene by choosing appropriate starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of bis-substituted benzene derivatives is crucial for their properties and applications. X-ray diffraction studies have been used to determine the structure of such compounds, revealing information about symmetry, conformation, and intramolecular interactions . These studies can provide a template for understanding the potential structure of 1,3-Bis(2-propynyloxy)benzene.
Chemical Reactions Analysis
Bis-substituted benzene derivatives can undergo various chemical reactions, including reductions, cycloadditions, and coupling reactions. For example, the reduction of 1,2-Bis[(Z)-(2-nitrophenyl)-NNO-azoxy]benzene leads to deoxygenated products and the synthesis of novel macrocycles . These reactions highlight the reactivity of the benzene ring when substituted with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-substituted benzene derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's fluorescence, liquid crystalline properties, and anion transport activity . Additionally, the solid-state structures of these compounds can exhibit various intermolecular interactions, such as C-Br...π(arene) and Br...Br interactions . These insights can be extrapolated to predict the properties of 1,3-Bis(2-propynyloxy)benzene, such as its potential for forming specific crystal packing motifs and its reactivity in chemical reactions.
Scientific Research Applications
1. Synthesis Optimization in Polymer Composite Materials
1,3-Bis(isocyanatomethyl)benzene, derived from 1,3-bis(2-propynyloxy)benzene, is significant in the production of optical polymer composite materials. Its excellent yellowing resistance and weather resistance make it useful in various industries including construction and automotive. The research has focused on developing a non-phosgene green synthesis process for this compound due to the restrictions posed by the use of phosgene, a highly toxic chemical. The study by Dong Jianxun et al. (2018) explored a safe, convenient, and environmentally friendly synthesis route for this compound, improving its accessibility and promoting its applications in the mentioned industries (Dong Jianxun et al., 2018).
2. Development of Fluorine-containing Polyethers
The use of 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, a highly fluorinated monomer derived from 1,3-bis(2-propynyloxy)benzene, in the synthesis of soluble, hydrophobic, low dielectric polyethers has been studied. These polyethers exhibit thermal stability and moderate glass transition temperatures, making them suitable for specific applications in material science. The research by J. W. Fitch et al. (2003) provides insights into the synthesis and characterization of these polyethers, highlighting their potential in advanced materials development (J. W. Fitch et al., 2003).
3. Anion Transport in Biological Systems
1,3-Bis(benzimidazol-2-yl)benzene derivatives, which can be related to 1,3-bis(2-propynyloxy)benzene, demonstrate significant anionophoric activity. This property is crucial in biological systems for the process of anion exchange. The modification of these compounds with electron-withdrawing substituents enhances their activity, opening avenues for their use in biomedical applications, such as drug delivery systems and targeting specific biological pathways. The study conducted by Chen-Chen Peng et al. (2016) delves into the importance of these compounds in anion transport (Chen-Chen Peng et al., 2016).
4. Chelating Properties in Chemical Synthesis
The chelating properties of derivatives of 1,3-bis(2-propynyloxy)benzene, such as 1,3-bis(2-hydroxyhexafluoro-2-propyl)benzene, have been investigated for their ability to form stable complexes with various chemical entities. This property is essential in the synthesis of complex chemical structures and materials. The research by J. Sepiol et al. (1985) provides a detailed analysis of these chelating properties and their implications in chemical synthesis (J. Sepiol et al., 1985).
Safety And Hazards
1,3-Bis(2-propynyloxy)benzene is known to be incompatible with oxidizing agents and heavy metals and should not be stored or handled in their vicinity .
Relevant Papers A paper titled “Toughening of semi-IPN structured epoxy using a new PEEK-type polymer via in situ azide-alkyne click polymerization” mentions the use of 1,3-Bis(2-propynyloxy)benzene in the synthesis of a new type of poly(ether ether ketone) polymer .
properties
IUPAC Name |
1,3-bis(prop-2-ynoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRDPYWXTZGWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-propynyloxy)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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